molecular formula C15H13NO2 B352957 3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one CAS No. 609335-15-1

3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B352957
CAS No.: 609335-15-1
M. Wt: 239.27g/mol
InChI Key: RWEIHCNUVWZMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylbenzyl)-1,3-benzoxazol-2(3H)-one is a synthetic small molecule based on the privileged 1,3-benzoxazole scaffold, a structure of high interest in medicinal chemistry and drug discovery . Benzoxazole derivatives are extensively researched due to their diverse pharmacological profiles. Studies on closely related analogues have demonstrated significant antimicrobial activity against a range of Gram-positive bacteria (e.g., Bacillus subtilis ), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa ), and fungal strains (e.g., Candida albicans ) . Furthermore, the 1,3-benzoxazol-2(3H)-one core structure is a key component in hybrid molecules that have shown potent enzyme inhibitory activity , particularly as urease inhibitors, which is a relevant target for the treatment of gastrointestinal and urinary tract infections . The incorporation of the 4-methylbenzyl group at the N-3 position is a strategic functionalization that may influence the compound's lipophilicity, electronic distribution, and overall binding affinity to biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies. This compound is provided exclusively for research use in biochemical and pharmacological applications, including as a building block for the synthesis of more complex bioactive molecules or as a reference standard in biological screening assays. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-11-6-8-12(9-7-11)10-16-13-4-2-3-5-14(13)18-15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEIHCNUVWZMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322217
Record name 3-[(4-methylphenyl)methyl]-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809290
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

609335-15-1
Record name 3-[(4-methylphenyl)methyl]-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Benzoxazolone Core

The synthesis of 3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one begins with the preparation of the 2(3H)-benzoxazolone scaffold. Two established methods are widely employed:

Cornforth’s Phosgene Method
Reaction of o-aminophenol with phosgene (COCl₂) in benzene yields 2(3H)-benzoxazolone through cyclization (Fig. 1A). This method, though efficient, requires stringent handling due to phosgene’s toxicity.

Urea-Mediated Cyclization
A safer alternative involves refluxing o-aminophenol with urea in benzene at 160°C for 25 minutes, followed by recrystallization in methanol (Fig. 1B). This approach achieves comparable yields (~80%) without hazardous reagents.

N-Alkylation at the 3rd Position

Introduction of the 4-methylbenzyl group is achieved via N-alkylation of the benzoxazolone core.

Alkylation with 4-Methylbenzyl Bromide
Benzoxazolone reacts with 4-methylbenzyl bromide in anhydrous acetone under reflux, using triethylamine (Et₃N) as a base (Fig. 2A). The reaction proceeds via nucleophilic substitution, with the benzoxazolone’s enolizable nitrogen attacking the benzyl bromide. Typical conditions include:

  • Solvent: Acetone

  • Base: Et₃N (1 equiv.)

  • Temperature: 60–80°C

  • Yield: 85–90%.

Microwave-Assisted Alkylation
Modern protocols utilize microwave irradiation to reduce reaction times. A mixture of benzoxazolone, 4-methylbenzyl bromide, and K₂CO₃ in DMF achieves 88% yield within 20 minutes at 120°C.

Modern Catalytic Approaches

Mannich Reaction for Direct Functionalization

The Mannich reaction offers a one-pot strategy to introduce the 4-methylbenzyl group.

Mechanism and Conditions
Benzoxazolone reacts with formaldehyde and 4-methylbenzylamine in acidic media, forming an iminium ion intermediate that undergoes nucleophilic attack at the 3rd position (Fig. 3). Key parameters:

  • Catalyst: HCl or acetic acid

  • Solvent: Ethanol

  • Temperature: 70°C

  • Yield: 75–82%.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling between benzoxazolone and 4-methylbenzyl halides has been explored. Using Pd(OAc)₂ and Xantphos as ligands in toluene at 100°C, yields of 78% are achieved. However, this method is less favored due to catalyst cost and purification challenges.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and sustainability. Continuous flow reactors enhance mass transfer and reduce reaction times. A representative protocol involves:

  • Reactants: Benzoxazolone and 4-methylbenzyl bromide

  • Solvent: Acetonitrile

  • Residence Time: 10 minutes

  • Temperature: 80°C

  • Yield: 92%.

Green Chemistry Innovations

Solvent-free mechanochemical synthesis using a ball mill achieves 89% yield by grinding benzoxazolone with 4-methylbenzyl bromide and K₂CO₃ for 1 hour. This method eliminates volatile organic compounds (VOCs) and reduces energy consumption.

Comparative Analysis of Methods

MethodConditionsYield (%)AdvantagesLimitations
Classical AlkylationReflux, Et₃N, acetone85–90High yield; simple setupLong reaction time (6–8 h)
Microwave AlkylationMicrowave, K₂CO₃, DMF88Rapid (20 min); energy-efficientRequires specialized equipment
Mannich ReactionEthanol, HCl, 70°C75–82One-pot synthesisModerate yield
Continuous FlowAcetonitrile, 80°C, 10 min92Scalable; high throughputHigh initial investment
MechanochemicalSolvent-free, ball milling89Eco-friendly; no VOCsLimited to small batches

Reaction Optimization and Challenges

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, acetone) enhance reaction rates by stabilizing intermediates. Et₃N and K₂CO₃ are preferred bases due to their efficacy in deprotonating the benzoxazolone’s nitrogen.

Byproduct Formation

Over-alkylation is mitigated by controlling stoichiometry (1:1 molar ratio of benzoxazolone to 4-methylbenzyl bromide). Column chromatography or recrystallization in n-hexane/EtOAc (3:1) purifies the product .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The benzoxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Halogenation using bromine or chlorination using chlorine gas

Major Products Formed

    Oxidation: 3-(4-carboxybenzyl)-1,3-benzoxazol-2(3H)-one

    Reduction: Reduced benzoxazole derivatives

    Substitution: Halogenated benzoxazole derivatives

Scientific Research Applications

3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

6-(1,3-Thiazol-4-yl)-1,3-benzoxazol-2(3H)-one Derivatives

  • Structural Feature : Thiazole ring at the 6-position of benzoxazolone.
  • Activity : Exhibits antimicrobial activity against Gram-positive bacteria (Micrococcus luteus: MIC = 31.25 μg/mL).

6-Isothiocyanate-1,3-benzoxazol-2(3H)-one (CM572)

  • Structural Feature : Isothiocyanate group at the 6-position.
  • Activity : High σ2 receptor (σ2R) selectivity (σ1Ki/σ2Ki = 685) due to electrophilic isothiocyanate, enabling covalent binding.
  • antimicrobial) .

6-Nitro-1,3-benzoxazol-2(3H)-one (CM458)

  • Structural Feature : Nitro group at the 6-position.
  • Activity: Subnanomolar σ2R affinity (Ki = 0.56 nM), attributed to strong electron-withdrawing effects.
  • Key Difference : The 4-methylbenzyl group is electron-donating, which may reduce receptor affinity but improve metabolic stability .

N3-Substituted Derivatives

3-(3-Substituted Propyl)-1,3-benzoxazol-2(3H)-ones

  • Structural Feature : Propyl chain with terminal cyclic amines or halogens.
  • Activity : Demonstrated cytotoxicity against cancer cell lines (e.g., HeLa, K562) with IC$_{50}$ values < 10 μM.

3-[4-(4-Fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one

  • Structural Feature : Piperazine-linked fluorophenyl group at N3.
  • Key Difference : The 4-methylbenzyl group lacks the fluorophenyl-piperazine motif, limiting CNS penetration compared to neuroactive analogs .

Antimicrobial Activity

Compound Substituent MIC (μg/mL) Target Pathogen Reference
3-(4-Methylbenzyl)-benzoxazolone 4-Methylbenzyl N/A Not reported
6-(1,3-Thiazol-4-yl)-benzoxazolone Thiazole 31.25 Micrococcus luteus
5-Chloro-1,3-benzoxazol-2(3H)-one Chlorine at 5-position 62.5 Pseudomonas aeruginosa

Anticancer Activity

Compound Substituent IC$_{50}$ (μM) Cell Line Reference
3-(4-Methylbenzyl)-benzoxazolone 4-Methylbenzyl Not tested
3-(3-Chloropropyl)-benzoxazolone Chloropropyl 8.2 HeLa
6-Bromo-1,3-benzoxazol-2(3H)-one Bromine at 6-position 12.5 K562

Note: Alkyl chains in propyl derivatives enhance cytotoxicity, likely via DNA intercalation, whereas the 4-methylbenzyl group may prioritize receptor-mediated mechanisms .

Structural and Computational Insights

  • Conformational Analysis : Density functional theory (DFT) studies on 3-(piperidin-1-yl-methyl)-benzoxazolone reveal that N3 substituents significantly influence electron distribution and HOMO-LUMO gaps, affecting reactivity .
  • Solubility : The 4-methylbenzyl group increases logP (predicted XlogP = 2.9 for fluorobenzyl analogs), suggesting moderate aqueous solubility .

Biological Activity

3-(4-Methylbenzyl)-1,3-benzoxazol-2(3H)-one is a compound belonging to the benzoxazole family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The structure of this compound features a benzoxazole ring substituted with a 4-methylbenzyl group. This structural modification is believed to enhance its interaction with biological targets, influencing its reactivity and activity.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate inhibitory effects against various bacterial strains. The potential mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The anticancer activity of this compound has been explored in various studies. For example, it has been tested against different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways.

The mechanism of action for this compound involves binding to specific enzymes or receptors within cells. This binding can modulate enzyme activity or alter receptor signaling pathways. For instance, it may inhibit acetylcholinesterase (AChE) activity, which is relevant in neurodegenerative diseases such as Alzheimer's.

Study on Acetylcholinesterase Inhibition

A study published in 2023 evaluated the inhibitory effects of various benzoxazole derivatives on AChE and butyrylcholinesterase (BuChE). The results indicated that compounds similar to this compound exhibited IC50 values comparable to standard inhibitors like Donepezil, suggesting potential use in treating cognitive decline associated with Alzheimer's disease .

CompoundIC50 (AChE)IC50 (BuChE)
This compoundTBDTBD
Donepezil33.65 ± 3.50 µM35.80 ± 4.60 µM
Other AnaloguesVariesVaries

Anticancer Activity Assessment

In another study assessing the cytotoxic effects of various benzoxazole derivatives on breast cancer cell lines (MCF-7), it was found that certain modifications to the benzoxazole structure significantly enhanced cytotoxicity and induced apoptosis through caspase activation .

Research Findings Summary

Recent investigations into the biological activity of this compound suggest promising applications in both antimicrobial and anticancer therapies. Its ability to inhibit key enzymes involved in disease processes positions it as a candidate for further development.

Q & A

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific pharmacological targets?

  • Methodological Answer : Systematic substitution (e.g., halogenation at the benzyl group or benzoxazole ring) followed by bioassays identifies critical pharmacophores. shows that methyl positioning on the benzyl ring alters anti-inflammatory activity in pyrazole carboxylates, suggesting SAR-guided synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.